molecular formula C16H17N5O5S2 B3296343 2-nitro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 893135-89-2

2-nitro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B3296343
CAS No.: 893135-89-2
M. Wt: 423.5 g/mol
InChI Key: QXWCEPMXPJPRIJ-UHFFFAOYSA-N
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Description

The compound 2-nitro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a 1,3,4-thiadiazole derivative featuring:

  • A 2-nitrobenzamide moiety at the N-position of the thiadiazole ring.
  • A sulfanyl-linked carbamoylmethyl side chain at the 5-position of the thiadiazole, further substituted with an oxolan-2-ylmethyl group (tetrahydrofuran derivative).

Properties

IUPAC Name

2-nitro-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S2/c22-13(17-8-10-4-3-7-26-10)9-27-16-20-19-15(28-16)18-14(23)11-5-1-2-6-12(11)21(24)25/h1-2,5-6,10H,3-4,7-9H2,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWCEPMXPJPRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-nitro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule known for its potential biological activities. Its unique structural features include a nitro group, a thiadiazole ring, and an oxolan moiety, which contribute to its diverse biological properties, including antimicrobial and anticancer activities.

Structural Characteristics

The compound's structure can be broken down into several key components:

Component Description
Nitro GroupEnhances reactivity and potential biological activity.
Thiadiazole RingKnown for various biological activities, including antimicrobial effects.
Oxolan MoietyImproves solubility and bioavailability.
Benzamide StructureProvides a framework for further functionalization and activity modulation.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole ring often exhibit significant antimicrobial properties. The presence of the oxolan moiety may enhance these effects by improving solubility and cellular uptake. Preliminary studies suggest that This compound interacts with enzymes or receptors involved in microbial resistance mechanisms, although specific interactions remain to be elucidated.

Anticancer Activity

The structure-activity relationship (SAR) studies have shown that derivatives of thiadiazoles possess anticancer properties. For instance, the presence of electron-donating groups on phenyl rings has been linked to increased cytotoxicity against various cancer cell lines . In vitro assays have demonstrated that related compounds exhibit IC50 values in the low micromolar range against human cancer cell lines.

Case Study:
A study evaluated several thiadiazole derivatives for their anticancer activity using MTT assays. Compounds similar to This compound showed promising results with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cellular Interaction: Binding to specific receptors could alter cellular signaling pathways, leading to apoptosis in cancer cells.

Future Directions

Further research is necessary to explore the full range of biological activities associated with This compound . Potential areas of investigation include:

  • Detailed binding studies to identify specific targets.
  • In vivo studies to assess efficacy and toxicity.
  • Exploration of derivatives to optimize biological activity.

Scientific Research Applications

Structural Composition

The compound's chemical formula is C16H17N5O5S2C_{16}H_{17}N_{5}O_{5}S_{2}, with a molecular weight of approximately 423.5 g/mol. The presence of the thiadiazole ring is particularly significant due to its documented biological activities, including antimicrobial and antifungal properties. The oxolan moiety enhances the compound's solubility and bioavailability, making it an attractive candidate for further research in medicinal applications.

Antimicrobial and Antifungal Activity

Preliminary studies have demonstrated that compounds featuring a thiadiazole core exhibit significant antimicrobial and antifungal properties. The specific arrangement of functional groups in 2-nitro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide may enhance its interaction with biological targets, suggesting potential therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets, particularly enzymes or receptors associated with microbial resistance mechanisms. Understanding these interactions could lead to the development of new antimicrobial agents that can circumvent existing resistance patterns.

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry, allowing researchers to explore modifications that could lead to new derivatives with distinct pharmacological properties. This aspect is crucial for drug discovery and the development of novel therapeutic agents.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study exploring the antimicrobial efficacy of various thiadiazole derivatives found that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. This suggests that further exploration into this compound could yield effective treatments for bacterial infections resistant to conventional antibiotics.

Case Study 2: Drug Design

In drug design applications, researchers have utilized the structural features of this compound to develop targeted therapies for specific diseases. The modification of the oxolan moiety has been shown to improve solubility and bioavailability in preliminary pharmacokinetic studies.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table highlights critical distinctions between the target compound and related 1,3,4-thiadiazole derivatives:

Compound Name & Source Benzamide Substituent Thiadiazole 5-Position Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 2-Nitro -S-CH2-C(=O)-NH-(Oxolan-2-ylmethyl) ~414.43* High polarity due to oxolan and carbamoyl groups; potential solubility in polar solvents.
4j (2-Nitro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide) 2-Nitro Pyridin-2-yl ~342.34* Aromatic pyridine enhances π-π interactions; NMR δ 7.55–13.45 ppm (DMSO-d6).
3-Chloro analog (CAS 893142-48-8) 3-Chloro Same as target compound 412.91 Chloro group increases lipophilicity; commercial availability (research use only).
2-Methoxy analog hemihydrate (Acta Cryst. E64, o1637) 2-Methoxy 5-(2-Methoxyphenyl) ~396.42* Methoxy groups improve metabolic stability; reported insecticidal/fungicidal activity.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 4-Methoxycarbonyl -CH2-O-C6H4-COOCH3 369.40 Ester functionality increases hydrolytic susceptibility.

*Calculated based on molecular formulas.

Physicochemical and Spectroscopic Properties

  • NMR Data :
    • The pyridinyl analog (4j) shows aromatic proton signals at δ 7.55–8.69 ppm and a broad NH peak at δ 13.45 . Comparable shifts are expected for the target compound’s benzamide and oxolan groups.
  • Crystallography :
    • Thiadiazole derivatives (e.g., ) adopt butterfly conformations with dihedral angles between 0.8°–46.3°, influencing packing and intermolecular interactions .
    • The 2-methoxy analog crystallizes as a hemihydrate, stabilized by hydrogen bonds between amide NH and water molecules .

Q & A

Q. What are the recommended synthetic routes for this compound, and what are the critical reaction parameters?

Methodological Answer: The synthesis of this compound involves multi-step reactions typical of 1,3,4-thiadiazole derivatives. Key steps include:

  • Thiadiazole core formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the 1,3,4-thiadiazole ring .
  • Sulfanyl linkage : Reaction of the thiadiazole-2-thiol intermediate with a halogenated carbamoyl methyl group (e.g., chloroacetamide derivatives) in basic media (e.g., K₂CO₃/DMF) .
  • Nitrobenzamide coupling : Amide bond formation between the thiadiazole amine and 2-nitrobenzoyl chloride via Schotten-Baumann conditions (aqueous NaOH, THF) .
    Critical Parameters :
  • Purity of intermediates (monitored by TLC/HPLC).
  • Temperature control during cyclization (70–90°C optimal for thiadiazole formation) .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm the presence of the oxolan (tetrahydrofuran) methylene protons (~δ 3.5–4.0 ppm) and nitrobenzamide aromatic protons (~δ 8.0–8.5 ppm) .
  • FTIR : Identify characteristic bands for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
  • X-ray crystallography : Resolve the thiadiazole ring geometry and confirm sulfanyl linkage orientation (if single crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: Prioritize assays based on structural analogs (e.g., thiadiazole/oxadiazole derivatives with known antimicrobial/antitumor activity):

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can structural modifications enhance its bioactivity or selectivity?

Methodological Answer:

  • Substituent variation : Replace the oxolan group with other heterocycles (e.g., piperidine) to modulate lipophilicity and target binding .
  • Nitro group reduction : Synthesize the amine derivative (via catalytic hydrogenation) to evaluate redox-dependent activity .
  • Metal coordination : Screen for chelation with transition metals (e.g., Cu²⁺) to enhance antimicrobial potency .

Q. How to resolve contradictions in bioactivity data between this compound and literature analogs?

Methodological Answer:

  • Comparative SAR analysis : Map bioactivity differences to specific substituents (e.g., sulfanyl vs. sulfonamide groups in thiadiazoles) .
  • Assay standardization : Re-test under uniform conditions (e.g., pH 7.4 for antimicrobial assays, as activity may vary with pH) .
  • Computational docking : Model interactions with target proteins (e.g., DNA gyrase for antimicrobials) to explain selectivity .

Q. What advanced analytical techniques can probe its mechanism of action?

Methodological Answer:

  • Cellular imaging : Confocal microscopy with fluorescently tagged analogs to track subcellular localization .
  • Metabolomics : LC-MS profiling to identify metabolic disruption in treated bacterial/cancer cells .
  • Surface plasmon resonance (SPR) : Quantify binding affinity to purified target proteins (e.g., tubulin for anticancer activity) .

Q. How to optimize synthetic yield while adhering to green chemistry principles?

Methodological Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling (lower toxicity) .
  • Catalysis : Use nano-catalysts (e.g., Fe₃O₄@SiO₂) for thiadiazole cyclization to reduce reaction time and waste .
  • Flow chemistry : Implement continuous-flow reactors for high-purity intermediate synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Reactant of Route 2
Reactant of Route 2
2-nitro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

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